REACTION_CXSMILES
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[C:1]([O:5][C:6](=[O:20])[NH:7][CH2:8][CH2:9][N:10]1[C:14](I)=[C:13]([I:16])[N:12]=[C:11]1[CH2:17][CH2:18][CH3:19])([CH3:4])([CH3:3])[CH3:2].CC[Mg+].[Br-].O.CCOCC>C1COCC1>[C:1]([O:5][C:6](=[O:20])[NH:7][CH2:8][CH2:9][N:10]1[CH:14]=[C:13]([I:16])[N:12]=[C:11]1[CH2:17][CH2:18][CH3:19])([CH3:4])([CH3:3])[CH3:2] |f:1.2|
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Name
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[2-(4,5-diiodo-2-propyl-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester
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Quantity
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8.69 g
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Type
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reactant
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Smiles
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C(C)(C)(C)OC(NCCN1C(=NC(=C1I)I)CCC)=O
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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5 mL
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Type
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reactant
|
Smiles
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O
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Name
|
|
Quantity
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200 mL
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Type
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reactant
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Smiles
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CCOCC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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After addition
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Type
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ADDITION
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Details
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was added in order
|
Type
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CUSTOM
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Details
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the reaction
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Type
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WASH
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Details
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the resulting solution was washed with brine (2×200 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over anh. MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated to dryness under reduced pressure
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Type
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CUSTOM
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Details
|
The crude was purified by FC (DCM/MeOH=20/1)
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Name
|
|
Type
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product
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Smiles
|
C(C)(C)(C)OC(NCCN1C(=NC(=C1)I)CCC)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |